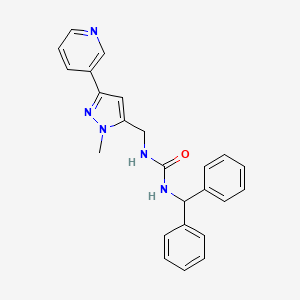

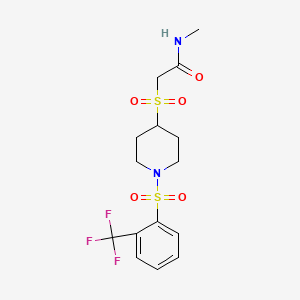

![molecular formula C18H11BrN2OS B2825560 2-氨基-7-溴-4-(2-噻吩基)-4H-苯并[g]咔喱-3-碳腈 CAS No. 882747-32-2](/img/structure/B2825560.png)

2-氨基-7-溴-4-(2-噻吩基)-4H-苯并[g]咔喱-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromenes, also known as benzopyran derivatives, are a class of compounds that have a benzene ring fused to a heterocyclic pyran ring . They have various biological properties such as antitumor, antibacterial, and anti-inflammatory effects .

Synthesis Analysis

Chromenes can be synthesized from an aldehyde (such as salicylaldehyde) and an active methylene compound, through a sequential Knoevenagel-Michael reaction . This method is generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of these compounds is established based on spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

Multicomponent reactions (MCRs) offer access to complex molecules. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be significantly affected by the lipophilicity of the substituent at certain positions .科学研究应用

电催化合成

已通过电催化多组分组装合成铬烯衍生物,例如 2-氨基-5-氧代-4,5-二氢吡喃并[3,2-c]铬烯-3-腈。此方法涉及醛、4-羟基香豆素和丙二腈,在中性条件下提供温和且有效的程序,表明在绿色化学应用中具有潜力 (Vafajoo 等人,2014)。

有机催化合成

有机催化提供了合成铬烯衍生物的途径,例如由环己烷-1,2-二酮和苯亚甲基丙二腈合成 2-氨基-8-氧代-四氢-4H-铬烯-3-腈,表明在对映选择性合成中的应用 (Ding 和 Zhao,2010)。

绿色化学方法

一项研究重点介绍了利用罗谢尔盐作为新型绿色催化剂合成取代的铬烯和苯并铬烯。这证明了对环境友好的合成方法的承诺,扩大了铬烯在可持续化学中的应用范围 (El-Maghraby,2014)。

抗菌应用

已经探索了铬烯衍生物的抗菌特性,一些新型四唑基苯并[h]铬烯显示出有希望的生物活性。这表明在开发新的抗菌剂中具有潜在的应用 (Kanakaraju 和 Chandramouli,2015)。

合成方法

各种研究都集中在铬烯衍生物的合成上,展示了多种方法,例如微波辐射和超声辐射下的反应。这些方法突出了铬烯化合物的化学通用性和创新应用的潜力 (Bazureau 等人,2017)。

作用机制

未来方向

属性

IUPAC Name |

2-amino-7-bromo-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS/c19-12-4-3-10-8-15-13(7-11(10)6-12)17(16-2-1-5-23-16)14(9-20)18(21)22-15/h1-8,17H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRRWBXPKRGBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

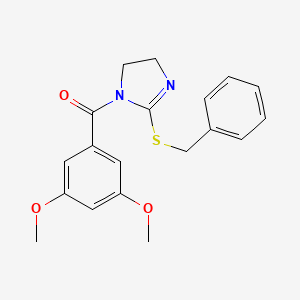

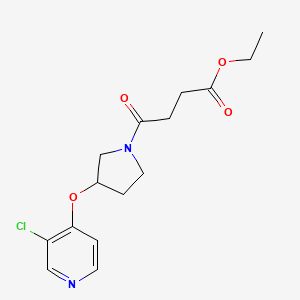

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)

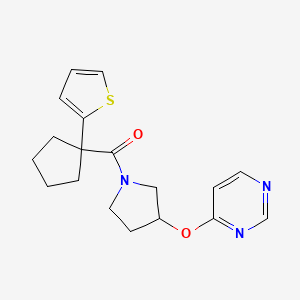

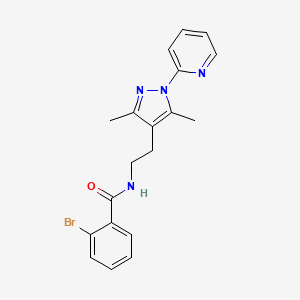

![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)

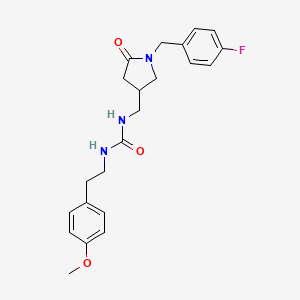

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)

![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)

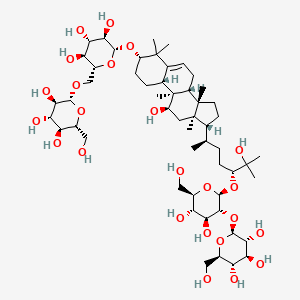

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)